![molecular formula C8H3ClF3NS B13635379 3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 3rd position and a trifluoromethyl group at the 5th position on the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole typically involves the reaction of 3,5-dihalobenzotrifluoride with a suitable sulfur source. One common method includes the use of 3,5-dihalo-4-aminotrifluorotoluene as a starting material, which undergoes a diazotization deamination reaction to yield 3,5-dihalobenzotrifluoride. This intermediate is then subjected to a Grignard reagent reaction, followed by a nucleophilic addition reaction with a trifluoromethylation reagent .
Industrial Production Methods
Industrial production of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole often involves large-scale synthesis using cost-effective and readily available raw materials. The process typically includes the steps mentioned above, optimized for large-scale production to ensure high yield and economic viability .
化学反応の分析
Types of Reactions
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Trifluoromethylation: Introduction of trifluoromethyl groups into the compound can be achieved through various methods, including aromatic coupling reactions and nucleophilic trifluoromethylation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Trifluoromethylation: Reagents like trifluoromethyltrimethylsilane and sodium trifluoroacetate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while trifluoromethylation can introduce additional trifluoromethyl groups into the molecule .
科学的研究の応用
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用機序
The mechanism of action of 3-chloro-5-(trifluoromethyl)-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of various agrochemicals.
3,5-dichloro-4-(trifluoromethyl)pyridine: Used in the production of crop-protection products
Uniqueness
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H3ClF3NS |
|---|---|
分子量 |
237.63 g/mol |
IUPAC名 |
3-chloro-5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-5-3-4(8(10,11)12)1-2-6(5)14-13-7/h1-3H |
InChIキー |
ZQBRRIPASXWHDK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



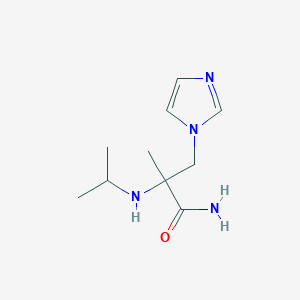
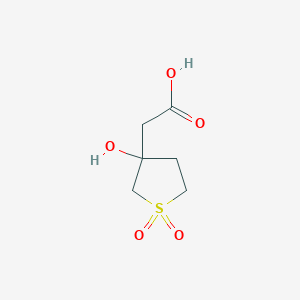
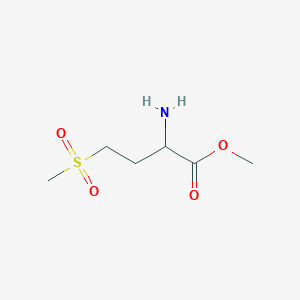
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)


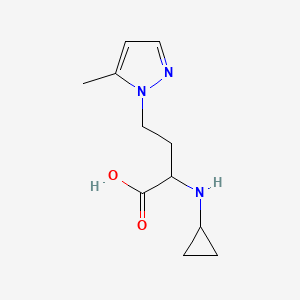
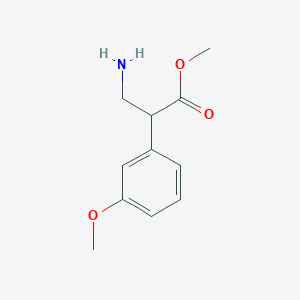
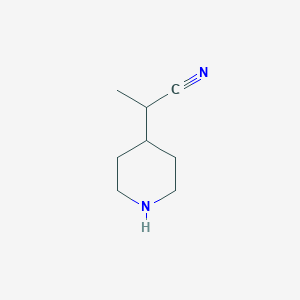

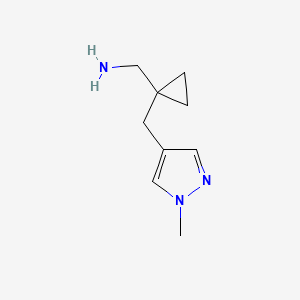
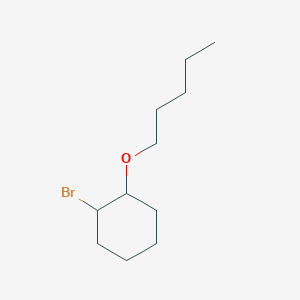
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
